molecular formula C15H15ClN2O2S B2694285 (E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide CAS No. 868212-41-3

(E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide

Cat. No.: B2694285
CAS No.: 868212-41-3
M. Wt: 322.81
InChI Key: SOUIPEKILUMFHE-BMRADRMJSA-N
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Description

“(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” is a complex organic compound. It contains a benzimidazole core, which is a heterocyclic aromatic compound that shares a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . The compound also contains a phenylsulfonyl group, which is closely related to benzene and can be viewed as a benzene ring, minus a hydrogen .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide”, is an important research area in organic chemistry . Benzimidazoles and their derivatives play a significant role as therapeutic agents . The synthesis process often involves the use of non-environmental organic compounds and high-energy synthetic methods .


Molecular Structure Analysis

The molecular structure of “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” is likely to be complex due to the presence of the benzimidazole and phenylsulfonyl groups. The phenyl group is a cyclic group of atoms with the formula C6H5 and is often represented by the symbol Ph . The benzimidazole group is a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to a five-membered imidazole moiety .


Chemical Reactions Analysis

The chemical reactions involving “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” are likely to be complex due to the presence of the benzimidazole and phenylsulfonyl groups. The N,N’-bis(triflyl)benzimidamides are very strong organic acids, much stronger than p-toluenesulfonic acid (5) which is commonly used as a soluble organic acid catalyst in chemical reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research by Alsaedi et al. (2019) highlights the synthesis of novel pyrazolopyrimidine ring systems incorporating the phenylsulfonyl moiety. This study reveals that derivatives containing one sulfone group demonstrated significant antimicrobial activities, surpassing the activity of reference drugs against various bacteria and fungi. This indicates the potential of phenylsulfonyl-incorporated compounds in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Green Chemistry and Synthesis Optimization

Gilbile et al. (2017) describe the optimized synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting advancements in green chemistry. This process emphasizes reduced waste generation and improved atom economy, demonstrating the environmental benefits of optimizing chemical synthesis routes (Gilbile, Bhavani, & Vyas, 2017).

Advanced Material Development

Sonpatki et al. (1999) explored the synthesis and structural study of poly(thioether-imide-sulfones) based on bis(4-chloro-1,8-naphthalimido) diphenylsulfone. These polymers exhibited good thermal stability and solubility in polar solvents, suggesting their potential application in high-performance materials (Sonpatki, Skaria, Fradet, Ponrathnam, Rajan, & Rajan, 1999).

Chemical and Electrochemical Synthesis

Research by Khazalpour and Nematollahi (2015) on the synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine showcases the utilization of electrochemical and chemical methods. This study provides insights into the efficient synthesis of disulfonamide and sulfonamide derivatives, highlighting the versatility of electrochemical approaches in organic synthesis (Khazalpour & Nematollahi, 2015).

Molecular-Electronic Structure Investigation

Rublova et al. (2017) conducted a study on the synthesis, crystal and molecular-electronic structure, and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This research not only contributes to the understanding of the structural aspects of such compounds but also their reactivity, offering valuable insights for designing molecules with desired properties (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Mechanism of Action

Properties

IUPAC Name

N'-(benzenesulfonyl)-2-chloro-N,N-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-18(2)15(13-10-6-7-11-14(13)16)17-21(19,20)12-8-4-3-5-9-12/h3-11H,1-2H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUIPEKILUMFHE-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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